molecular formula C10H12O4 B1680318 2-(3-Hydroxyphenoxy)ethyl acetate CAS No. 68140-43-2

2-(3-Hydroxyphenoxy)ethyl acetate

Cat. No.: B1680318
CAS No.: 68140-43-2
M. Wt: 196.2 g/mol
InChI Key: ZYRWJVKYFMVBHB-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenoxy)ethyl acetate is an ester derivative featuring a phenoxy group substituted with a hydroxyl group at the 3-position, linked to an ethyl acetate moiety. This compound is of interest due to its structural similarity to bioactive phenolic esters found in natural products and synthetic pharmaceuticals.

Properties

CAS No.

68140-43-2

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

IUPAC Name

2-(3-hydroxyphenoxy)ethyl acetate

InChI

InChI=1S/C10H12O4/c1-8(11)13-5-6-14-10-4-2-3-9(12)7-10/h2-4,7,12H,5-6H2,1H3

InChI Key

ZYRWJVKYFMVBHB-UHFFFAOYSA-N

SMILES

CC(=O)OCCOC1=CC=CC(=C1)O

Canonical SMILES

CC(=O)OCCOC1=CC=CC(=C1)O

Appearance

Solid powder

Other CAS No.

68140-43-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Phenol, 3-(2-(acetyloxy)ethoxy)-

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 2-(3-hydroxyphenoxy)ethyl acetate with structurally related esters, focusing on substituent positions, molecular properties, and biological activities.

Structural and Functional Group Variations

Table 1: Structural Comparison of Phenolic Esters
Compound Name Substituent Position(s) Molecular Formula Molecular Weight Source (Synthetic/Natural) Key Biological Activities
This compound 3-OH on phenoxy C10H12O4 196.20 Synthetic Limited data; potential enzyme modulation
2-(4-Hydroxyphenoxy)ethyl acetate 4-OH on phenoxy C10H12O4 196.20 Synthetic Not reported
Ethyl 2-(2-hydroxyphenyl)acetate 2-OH on phenyl C10H12O3 180.20 Synthetic Antimicrobial (inferred from analogs)
4-Hydroxyphenethyl acetate 4-OH on phenyl C10H12O3 180.20 Natural Antimicrobial
Ethyl 2-(3-methylphenyl)aminoacetate 3-CH3, NH on phenyl C11H15NO2 193.24 Synthetic Acetylcholinesterase inhibition
Ethyl 2-phenylacetoacetate Acetyl group on phenyl C12H14O3 206.24 Synthetic Intermediate in organic synthesis

Impact of Substituent Position on Properties

  • Hydroxyl Group Position: 3-OH vs. 4-OH on Phenoxy: The position of the hydroxyl group affects hydrogen bonding and solubility. 2-OH vs. 4-OH on Phenyl: Ethyl 2-(2-hydroxyphenyl)acetate (2-OH) has a sterically hindered hydroxyl group, which may reduce enzymatic degradation compared to 4-hydroxyphenethyl acetate (4-OH), a compound with demonstrated antimicrobial activity .
  • Functional Group Variations: Amino vs. Hydroxyl Substitutions: Ethyl 2-(3-methylphenyl)aminoacetate (NH group) shows acetylcholinesterase inhibition, suggesting that nitrogen-containing analogs may target neurological pathways, unlike hydroxylated esters . Acetylated Derivatives: Ethyl 2-phenylacetoacetate, with an acetylated phenyl group, serves primarily as a synthetic intermediate, highlighting the role of ketone groups in reactivity .

Q & A

Q. What are the standard synthetic routes for 2-(3-Hydroxyphenoxy)ethyl acetate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves esterification between 3-hydroxyphenoxyethanol and acetic anhydride under acidic catalysis. Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 molar ratio of alcohol to anhydride), and catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction progress can be monitored via TLC (ethyl acetate/hexane, 3:7) or FTIR for ester C=O stretch at ~1740 cm⁻¹ .
  • Optimization : Use Design of Experiments (DoE) to vary catalysts, solvents, and temperatures. For reproducibility, ensure anhydrous conditions to minimize hydrolysis side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : ¹H NMR (CDCl₃) should show signals for the acetate methyl group (δ ~2.1 ppm), phenoxy aromatic protons (δ 6.5–7.2 ppm), and the ethylene glycol backbone (δ 3.6–4.3 ppm). ¹³C NMR confirms the ester carbonyl at ~170 ppm .
  • FTIR : Look for ester C=O (1740 cm⁻¹), phenolic O-H (broad ~3400 cm⁻¹), and ether C-O (1250 cm⁻¹). Discrepancies in O-H intensity may indicate incomplete esterification .
  • Mass Spectrometry : ESI-MS or GC-MS should exhibit a molecular ion peak at m/z 224 [M+H]⁺ .

Q. How does the solubility profile of this compound influence solvent selection for reactivity studies?

  • The compound is polar due to the ester and phenolic groups, with moderate solubility in ethyl acetate, acetone, and DMSO but poor solubility in hexane. For kinetic studies, use DMSO to ensure homogeneity. For crystallization trials, ethyl acetate/hexane mixtures are effective .

Advanced Research Questions

Q. How can conflicting NMR or FTIR data be resolved during structural validation?

  • Contradiction Analysis : If aromatic protons in ¹H NMR deviate from expected multiplicity (e.g., due to rotational isomerism), use variable-temperature NMR to assess conformational stability. For FTIR discrepancies (e.g., residual O-H), quantify free phenol via titration or HPLC .
  • Cross-Validation : Combine X-ray crystallography (SHELX refinement) for absolute configuration with computational DFT simulations (e.g., Gaussian) to predict spectral patterns .

Q. What computational strategies predict the compound’s interactions in biological or catalytic systems?

  • Docking Studies : Use AutoDock Vina to model binding affinities with target proteins (e.g., enzymes with phenolic substrate pockets). Parameterize the compound’s partial charges via RESP fitting in Gaussian .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability in lipid bilayers or aqueous environments, focusing on hydrogen bonding between the phenolic O-H and solvent/active sites .

Q. What mechanisms drive the hydrolytic degradation of this compound under varying pH conditions?

  • Experimental Design : Conduct accelerated stability testing at pH 2 (HCl), 7 (buffer), and 12 (NaOH) at 40°C. Monitor degradation via HPLC with a C18 column (acetonitrile/water gradient).
  • Kinetic Analysis : Fit data to first-order kinetics; acidic conditions typically show ester hydrolysis to 3-hydroxyphenoxyethanol, while alkaline conditions may cleave ether bonds .

Methodological Considerations

  • Crystallography : For single-crystal analysis, use SHELXL for refinement and ORTEP-3 for visualization. Key metrics: R-factor <5%, electron density maps confirming ester geometry .
  • Chromatography : For purity assessment, employ HPLC-DAD (λ=254 nm) with a retention time comparison against a certified reference standard .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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